molecular formula C11H9ClN2O3 B2591608 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid CAS No. 1006474-24-3

4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid

Cat. No. B2591608
CAS RN: 1006474-24-3
M. Wt: 252.65
InChI Key: FDHDACXIEOMITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is an organic compound . It is used in various fields and is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid has been described . Another study reported the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .


Molecular Structure Analysis

The molecular formula of “4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is C11H9ClN2O3 . Its average mass is 252.654 Da and its monoisotopic mass is 252.030167 Da .

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound. Notably, hydrazone derivatives of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) . These findings highlight its relevance in combating bacterial infections.

Antiparasitic Properties

In vitro studies demonstrate that certain derivatives of this compound exhibit potent antipromastigote activity. For example, compound 13 shows favorable binding patterns in the active site of Leishmania major pteridine reductase 1 (LmPTR1), making it a potential antileishmanial agent .

properties

IUPAC Name

4-[(4-chloropyrazol-1-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-9-5-13-14(6-9)7-17-10-3-1-8(2-4-10)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHDACXIEOMITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.